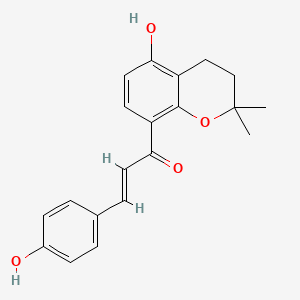

Isodorsmanin A

Descripción general

Descripción

Isodorsmanin A is a chalcone, a type of natural compound known for its diverse biological activities. It is a well-known constituent of the dried seeds of Psoralea corylifolia L., a plant commonly used in traditional medicine. This compound has been studied for its anti-inflammatory, antitumoral, antibacterial, antifungal, antimalarial, and antitubercular activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isodorsmanin A typically involves the use of chalcone synthesis methods. One common approach is the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from the dried seeds of Psoralea corylifolia L. using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound. Alternatively, large-scale synthesis can be achieved using optimized Claisen-Schmidt condensation reactions under controlled conditions .

Análisis De Reacciones Químicas

General Reactivity Profile of Sesquiterpene Lactones

Sesquiterpene lactones like Isodorsmanin A typically exhibit reactivity at their α,β-unsaturated carbonyl systems and epoxide groups. Common reactions include:

-

Nucleophilic additions (e.g., Michael additions at the α,β-unsaturated ketone)

-

Epoxide ring-opening reactions (acid- or base-catalyzed)

-

Oxidation/Reduction of exocyclic double bonds

Relevant studies on analogous compounds (e.g., artemisinin, parthenolide) suggest that substituents such as hydroxyl groups or ester moieties influence regioselectivity .

Hypothetical Reaction Pathways for this compound

Based on structural analogs , the following reactions are plausible:

Kinetic and Thermodynamic Considerations

-

Activation Energy : Computational studies (e.g., transition state analysis ) predict that epoxide ring-opening in sesquiterpene lactones requires ~50–65 kJ/mol, depending on solvent polarity .

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack rates by stabilizing charged intermediates .

Challenges in Reaction Optimization

Recent methodologies for complex systems include:

-

Design of Experiments (DoE) to optimize yield and selectivity .

-

Millimeter-wave spectroscopy to characterize transition states .

-

Kinetic isotope effects (KIE) to probe rate-determining steps .

Research Gaps and Recommendations

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other biologically active chalcones and related compounds.

Biology: Investigated for its anti-inflammatory and antioxidant properties in cellular and animal models.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and microbial infections.

Mecanismo De Acción

Isodorsmanin A exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2.

Antitumoral: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes involved in microbial metabolism.

Comparación Con Compuestos Similares

Isodorsmanin A is unique among chalcones due to its specific biological activities and molecular targets. Similar compounds include:

Isoliquiritigenin: Another chalcone with anti-inflammatory and anticancer properties.

Cardamonin: Known for its anti-inflammatory and antimicrobial activities.

Licochalcone A: Exhibits strong antioxidant and anti-inflammatory effects.

This compound stands out due to its potent inhibition of specific signaling pathways involved in inflammation and cancer, making it a promising candidate for further research and development .

Actividad Biológica

Isodorsmanin A (IDA) is a chalcone derivative known for its significant biological activities, particularly in the context of anti-inflammatory responses. This article explores its biological activity through various studies, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.

Overview of this compound

This compound is derived from natural sources and exhibits a range of biological activities. Its structure, characterized by a chalcone backbone, contributes to its interaction with various biological targets. The compound has garnered attention for its potential in treating inflammatory conditions due to its ability to modulate key signaling pathways.

Recent studies have elucidated the mechanisms through which IDA exerts its biological effects:

- Inhibition of Inflammatory Pathways : IDA has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), which are crucial in mediating inflammatory responses. Additionally, it protects IκB-α from degradation, preventing the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor .

- Reduction of Pro-inflammatory Cytokines : Treatment with IDA has demonstrated a dose-dependent decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. For instance, at a concentration of 12.5 µM, TNF-α levels were inhibited by 18.6%, IL-6 by 45.1%, and IL-1β by 73.7% compared to controls .

- Downregulation of iNOS and COX-2 : IDA significantly reduces the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in inflammatory processes. At concentrations of 6.25 µM and 12.5 µM, iNOS expression was reduced by 32.5% and 65.1%, respectively .

Table 1: Summary of Biological Activities of this compound

Safety and Cytotoxicity

The cytotoxicity profile of IDA was assessed using a CCK-8 assay on RAW 264.7 macrophages stimulated with LPS. The results indicated no significant reduction in cell viability at concentrations up to 12.5 µM, with a slight increase in viability at lower concentrations (1.56 to 12.5 µM). However, a significant reduction in viability was observed at higher concentrations (25 µM) .

Propiedades

IUPAC Name |

(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)12-11-16-18(23)10-8-15(19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDVPKQZRCGYNR-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.